(S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
CAS No.:
Cat. No.: VC17469737
Molecular Formula: C7H6ClF3N2
Molecular Weight: 210.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6ClF3N2 |
---|---|
Molecular Weight | 210.58 g/mol |
IUPAC Name | (1S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
Standard InChI | InChI=1S/C7H6ClF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
Standard InChI Key | WEZUHRTZHOSAPV-LURJTMIESA-N |
Isomeric SMILES | C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)Cl |
Canonical SMILES | C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl |
Introduction
(S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chiral organic compound featuring a trifluoroethylamine group attached to a chloropyridine moiety. This compound is of interest in medicinal chemistry due to its unique structural features, which may serve as a scaffold for designing new therapeutic agents. The compound's molecular formula is C7H6ClF3N2, and its molecular weight is approximately 210.58 g/mol .
Synthesis and Reaction Pathways
The synthesis of (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves multiple steps, including asymmetric synthesis methods to ensure the correct chirality. While specific reaction pathways are not extensively documented, it can be expected to undergo typical amine reactions such as alkylation, acylation, and condensation reactions, which are fundamental for modifying the compound for further research or development into drug candidates.
Related Compounds
Several compounds share structural similarities with (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine, including:
Compound Name | CAS Number | Key Features |
---|---|---|
(R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine | 1213528-71-2 | Enantiomer with similar trifluoroethyl structure |
2,2,2-Trifluoroethylamine | 753-90-2 | Simple amine structure with trifluoromethyl group |
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine | 1213433-30-7 | Similar chloropyridine and trifluoroethylamine functionalities |
These compounds highlight the diversity within this chemical class and emphasize the unique aspects of (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine due to its specific chirality and functional groups.
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